molecular formula C14H16O2 B14413768 5-(2,4-Dimethylphenyl)cyclohexane-1,3-dione CAS No. 87822-14-8

5-(2,4-Dimethylphenyl)cyclohexane-1,3-dione

Cat. No.: B14413768
CAS No.: 87822-14-8
M. Wt: 216.27 g/mol
InChI Key: RFTZEIYHIXFYFH-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are characterized by a cyclohexane ring with two keto groups at the 1 and 3 positions and a phenyl group substituted at the 5 position. The presence of the 2,4-dimethylphenyl group adds unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,4-dimethylbenzaldehyde under acidic or basic conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the aldol condensation reaction, followed by cyclization to form the desired product . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

Scientific Research Applications

5-(2,4-Dimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylcyclohexane-1,3-dione
  • 5-(4-Dimethylamino)phenylcyclohexane-1,3-dione
  • 3,5-Dimethyl-2-cyclohexen-1-one

Uniqueness

5-(2,4-Dimethylphenyl)cyclohexane-1,3-dione is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

87822-14-8

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

5-(2,4-dimethylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C14H16O2/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-5,11H,6-8H2,1-2H3

InChI Key

RFTZEIYHIXFYFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CC(=O)CC(=O)C2)C

Origin of Product

United States

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